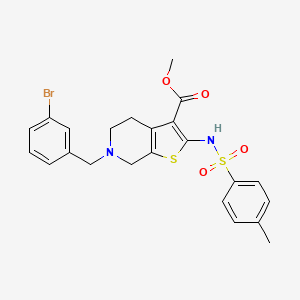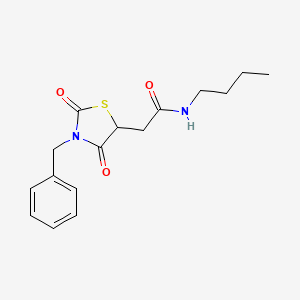
Urease-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urease-IN-4 is a potent inhibitor of the enzyme urease, which is a nickel-dependent enzyme found in various organisms, including bacteria, fungi, algae, and plants Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a critical role in the nitrogen cycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urease-IN-4 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis of this compound include organic solvents, catalysts, and various chemical precursors.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and efficacy of the final product. Techniques such as crystallization, distillation, and chromatography are commonly used in the industrial production of this compound.
化学反应分析
Types of Reactions
Urease-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions involving this compound depend on the specific reagents and conditions used
科学研究应用
Urease-IN-4 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool to study the catalytic mechanisms of urease and other metalloenzymes. It helps researchers understand the structure-function relationships of these enzymes and develop new inhibitors with improved efficacy.
Biology: In biological research, this compound is used to investigate the role of urease in various physiological processes and its impact on microbial growth and metabolism. It is also used to study the interactions between urease and other biomolecules.
Medicine: this compound has potential therapeutic applications in treating infections caused by urease-producing bacteria, such as Helicobacter pylori, which is associated with peptic ulcers and gastric cancer. It is also being explored as a treatment for conditions related to hyperammonemia.
Industry: In agriculture, this compound is used to inhibit urease activity in soil, reducing the loss of nitrogen from fertilizers and improving crop yield. It is also used in wastewater treatment to control ammonia emissions and prevent environmental pollution.
作用机制
Urease-IN-4 exerts its effects by binding to the active site of the urease enzyme, where it interacts with the nickel ions and other key residues involved in the catalytic process. This binding inhibits the enzyme’s ability to hydrolyze urea, thereby reducing the production of ammonia and carbon dioxide. The molecular targets of this compound include the nickel ions and specific amino acid residues within the urease active site. The pathways involved in its mechanism of action are related to the inhibition of urease activity and the subsequent reduction in ammonia production.
相似化合物的比较
Urease-IN-4 is compared with other urease inhibitors, such as acetohydroxamic acid, thiourea, and various heterocyclic compounds. These inhibitors differ in their chemical structures, binding affinities, and inhibitory mechanisms. This compound is unique due to its high potency and specificity for the urease enzyme, making it a valuable tool for research and potential therapeutic applications.
List of Similar Compounds
- Acetohydroxamic acid
- Thiourea
- Triazolothiadiazoles
- Triazolothiadiazines
- Piperonal-based imines
These compounds share similar inhibitory properties but differ in their chemical structures and specific interactions with the urease enzyme.
属性
分子式 |
C16H20N2O3S |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-butylacetamide |
InChI |
InChI=1S/C16H20N2O3S/c1-2-3-9-17-14(19)10-13-15(20)18(16(21)22-13)11-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3,(H,17,19) |
InChI 键 |
HDZRUMSRTVZMHB-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)CC1C(=O)N(C(=O)S1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12387324.png)
![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)
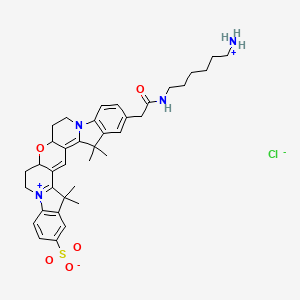
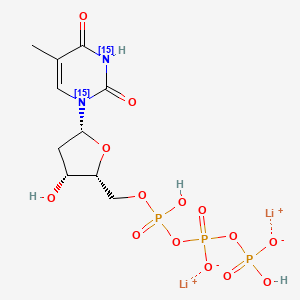


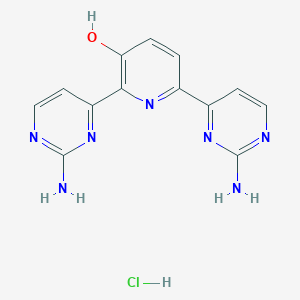
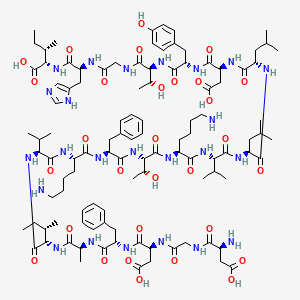
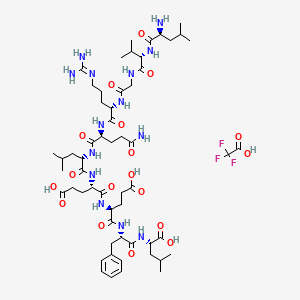
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387374.png)
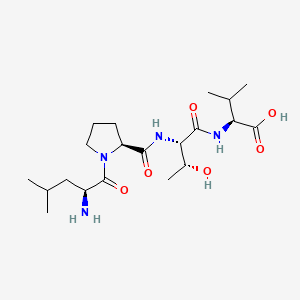
![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[8-[[4-[4-[4-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]butyl]piperidine-1-carbonyl]benzoyl]amino]octanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12387381.png)

